molecular formula C9H9BrO B6233660 (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol CAS No. 1096537-29-9

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol

Cat. No. B6233660
CAS RN: 1096537-29-9
M. Wt: 213.1
InChI Key:
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography can be used .

Mechanism of Action

If the compound is a drug or a biologically active substance, its mechanism of action needs to be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety data sheet (SDS) of the compound provides information on its hazards, handling, storage, and disposal procedures .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include bromination, reduction, and cyclization.", "Starting Materials": [ "2-indanone", "N-bromosuccinimide", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Step 1: Bromination of 2-indanone with N-bromosuccinimide in acetic acid to yield 6-bromo-2-indanone", "Step 2: Reduction of 6-bromo-2-indanone with sodium borohydride in methanol to yield (1S)-6-bromo-2-indanol", "Step 3: Cyclization of (1S)-6-bromo-2-indanol with sodium hydroxide in water to yield (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol" ] }

CAS RN

1096537-29-9

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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